tert-Butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate is an organic compound characterized by its molecular formula and a molecular weight of approximately 213.25 g/mol. This compound features a pyrrolidine ring substituted with an ethynyl group, a fluorine atom, and a tert-butyl ester group. The presence of these functional groups imparts unique chemical properties and reactivity, making it of interest in various fields such as organic synthesis and medicinal chemistry .
tert-Butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate is classified as an organic molecule, specifically a pyrrolidine derivative. It falls under the category of alkynes due to the presence of the ethynyl group, and it is also categorized as a fluorinated compound due to the fluorine atom attached to the pyrrolidine ring .
The synthesis of tert-butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate typically involves several steps that may include:
The synthesis may require specific reagents and conditions, including solvents, temperature control, and catalysts to optimize yields and selectivity. For example, lithium diisopropylamide may be used as a base during alkynylation reactions .
The molecular structure of tert-butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate can be represented using various notations:
CC(C)(OC(N1CCC(C#C)C1)=O)C
KTDGOUSDBBFBRO-UHFFFAOYSA-N
This structure reveals the arrangement of atoms within the molecule, highlighting the connectivity between the pyrrolidine ring, ethynyl group, and tert-butyl ester .
The compound exhibits specific stereochemistry that can influence its reactivity and interaction with biological targets. The chirality at the pyrrolidine ring is significant for its potential biological activity .
tert-Butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate undergoes several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for tert-butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate involves its interaction with biological targets such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, while the fluorine atom may participate in hydrogen bonding or electrostatic interactions. These interactions can modulate protein activity, leading to desired biological effects .
The compound is typically available as a solid with specific melting and boiling points that are dependent on purity and form. Its solubility varies based on solvent choice but generally shows moderate solubility in organic solvents.
Chemical properties include:
tert-Butyl 3-ethynyl-3-fluoropyrrolidine-1-carboxylate finds applications in various scientific domains:
This compound's unique structural features make it valuable for research into new therapeutic agents and chemical processes.
CAS No.: 4430-97-1
CAS No.: 1259-34-3
CAS No.: 91698-30-5
CAS No.: 387825-07-2